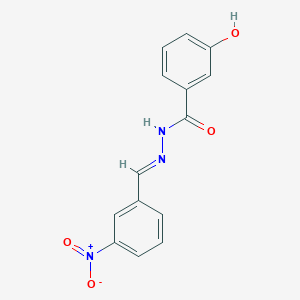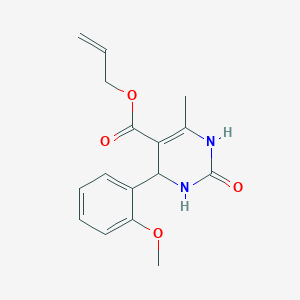![molecular formula C18H16N6O6 B11704424 N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide](/img/structure/B11704424.png)
N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide is a diacylhydrazone Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of two (4-nitrophenyl)methylidene groups attached to a succinohydrazide backbone. The compound is known for its stability and ability to form complexes with various metal ions, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and succinic dihydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up. The key steps involve:
- Dissolving succinic dihydrazide in ethanol.
- Adding 4-nitrobenzaldehyde to the solution.
- Refluxing the mixture for several hours.
- Cooling the reaction mixture to precipitate the product.
- Filtering and recrystallizing the product from ethanol to obtain pure N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide .
Chemical Reactions Analysis
N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Industry: The compound is used in the development of sensors and materials with specific optical properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide involves its ability to form stable complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming multidentate complexes. These complexes can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity .
Comparison with Similar Compounds
N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide can be compared with other diacylhydrazone Schiff bases, such as:
N’~1~,N’~4~-bis[(E)-(2-hydroxyphenyl)methylidene]succinohydrazide: This compound has hydroxyl groups instead of nitro groups, leading to different chemical and biological properties.
N’~1~,N’~4~-bis[(E)-(2-hydroxy-5-nitrobenzylidene)]succinohydrazide: This compound has both hydroxyl and nitro groups, providing a balance of properties from both functional groups.
Properties
Molecular Formula |
C18H16N6O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H16N6O6/c25-17(21-19-11-13-1-5-15(6-2-13)23(27)28)9-10-18(26)22-20-12-14-3-7-16(8-4-14)24(29)30/h1-8,11-12H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |
InChI Key |
WGUOLEXIMOHTAO-AYKLPDECSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11704346.png)
![(4E)-5-methyl-2-phenyl-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704353.png)


![4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol](/img/structure/B11704381.png)
![6-(1,3-dioxobenzo[c]azolin-2-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]hexanami de](/img/structure/B11704385.png)
![Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11704388.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11704395.png)
![2-nitro-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11704400.png)


![Methyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11704413.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704415.png)

